molecular formula H10N4O4S B079959 Dihydrazine sulfate CAS No. 13464-80-7

Dihydrazine sulfate

Cat. No. B079959
CAS RN: 13464-80-7
M. Wt: 162.17 g/mol
InChI Key: DBLJAFVPFHRQSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves innovative methods, such as the reaction of allylhydrazines with phenylselenenyl sulfate to afford phenylseleno substituted pyrazolidines, which upon further reaction steps yield pyrazole derivatives (Tiecco et al., 1997). Additionally, a novel synthesis of unsymmetrical aryl sulfides, requiring no transition metal catalyst nor oxidant, highlights the versatility of reactions involving hydrazine derivatives (Taniguchi et al., 2017).

Molecular Structure Analysis

Research on the molecular structures of hydrazine-related compounds has provided insights into their chemical behavior. For instance, the study of transition metal sulfates containing hydrazine under hydrothermal conditions reveals the formation of one-dimensional and three-dimensional frameworks, dependent on the metal ion and the coordination mode of hydrazine and sulfate ions (Jia et al., 2011).

Chemical Reactions and Properties

Chemiluminescence determination methods for dihydralazine sulfate, a related compound, are based on its reactions with hexacyanoferrate(III) and eosin Y or luminol and diperiodatocuprate (III), illustrating the chemical reactivity and potential analytical applications of these compounds (Yang et al., 2004), (Yang et al., 2010).

Physical Properties Analysis

While specific studies on the physical properties of dihydrazine sulfate were not identified, research on related compounds like N,N′-Disulfonylhydrazines reveals their role as highly reactive precursors in synthesis reactions, suggesting significant implications for the physical properties of this compound derivatives (Luo et al., 2020).

Chemical Properties Analysis

Investigations into the chemical properties of this compound and its derivatives often focus on their reactivity and potential for forming new compounds. For example, studies on the sulfonylation reactions using N,N′-Disulfonylhydrazines underline the chemical versatility and reactivity of these compounds, paving the way for the synthesis of diverse chemical structures (Luo et al., 2020).

Scientific Research Applications

  • Agricultural Applications : Dihydrazine sulfate, particularly the double salt of copper sulfate with this compound, has been proposed for controlling powdery mildew and black spot of roses. This compound acts by reducing copper sulfate to cuprous oxide and free metal. It is a light blue powder, slightly soluble in water, and is used in a 50% wettable powder form at concentrations of 0.3–0.4% (Melnikov, 1971).

  • Cancer Research : Studies have shown that β-phenylethylhydrazine sulfate, used to treat mental depression, increased the incidence of lung and blood vessel tumors in mice. This finding suggests a potential carcinogenic effect of this compound (Tóth, 1976).

  • Pharmacokinetics : The metabolism of dihydralazine sulfate in hypertonic patients has been studied. Metabolites such as acetylated products, oxidation products, and hydrazones were identified in urine, offering insights into the drug's breakdown in the human body (Schneider et al., 1988).

  • Dermatological Reactions : Dihydralazine sulfate, used for hypertension control, has been associated with fixed drug eruptions. These eruptions were observed to be confined to specific areas like the nose and upper lip, suggesting a localized adverse reaction to the drug (Sehgal & Gangwaani, 1986).

  • Cerebral Vasodilation : Research has indicated that dihydralazine induces marked cerebral vasodilation, which could have implications for acute control of hypertension. However, such vasodilation might be harmful in certain clinical situations (Schroeder & Sillesen, 1987).

  • Chemiluminescence in Pharmaceutical Analysis : A novel flow-injection chemiluminescence method for determining dihydralazine sulfate is described, highlighting its application in pharmaceutical analysis and the development of sensitive detection methods (Yang & Li, 2004).

Mechanism of Action

Target of Action

Dihydrazine sulfate primarily targets aldehydes and ketones in organic compounds . The compound interacts with these targets through a process known as the Wolff-Kishner reduction , which is a method for converting aldehydes and ketones into alkanes .

Mode of Action

This compound acts by forming a hydrazone derivative when it reacts with aldehydes or ketones . This hydrazone can then be converted to the corresponding alkane by reaction with a base and heat . The overall process, known as the Wolff-Kishner reduction, removes the carbonyl oxygen in the form of water by forming an intermediate hydrazone .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the Wolff-Kishner reduction . This pathway involves the conversion of aldehydes and ketones to alkanes. The process begins with the formation of a hydrazone derivative when this compound reacts with an aldehyde or ketone. The hydrazone then undergoes a reaction with a base and heat to produce the corresponding alkane .

Pharmacokinetics

It is known that the compound is awhite, water-soluble solid at room temperature . It has a melting point of 85°C and decomposes at its boiling point . The solubility of this compound in water is 221 g/100g H2O at 30°C, 300 g/100g H2O at 40°C, and 554 g/100g H2O at 60°C .

Result of Action

The result of the action of this compound is the conversion of aldehydes and ketones to alkanes . This conversion occurs through the formation of a hydrazone derivative, which is then converted to the corresponding alkane by reaction with a base and heat . The process removes the carbonyl oxygen in the form of water, producing an alkane .

Action Environment

The action of this compound is influenced by several environmental factors. The compound is stable under a wide range of temperatures and environmental conditions . It is soluble in water and organic solvents, and it has good thermal stability and resistance to chemical corrosion . It should be stored in a cool, dry place, away from sources of ignition and flammable substances . It is also important to ensure good ventilation when using this compound and to avoid contact with skin, eyes, and other sensitive areas .

Safety and Hazards

Dihydrazine sulfate is hazardous in case of skin contact (irritant), of eye contact (irritant), of ingestion, of inhalation (lung irritant) . Severe over-exposure can result in death . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

hydrazine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2H4N2.H2O4S/c2*1-2;1-5(2,3)4/h2*1-2H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLJAFVPFHRQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NN.NN.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H10N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10034-93-2 (Parent), 302-01-2 (Parent)
Record name Dihydrazine sulfate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5065483
Record name Hydrazine, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13464-80-7
Record name Dihydrazine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, sulfate (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrazine, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydrazinium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.339
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIHYDRAZINE SULFATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological activity of dihydrazine sulfate mentioned in these research papers?

A1: The research primarily focuses on the ability of this compound to induce prophages in lysogenic bacteria. Specifically, this compound effectively induces prophages in Escherichia coli W1709 (λ) at a concentration of 2.5 µg/ml [, ]. This suggests its potential to disrupt lysogenic cycles in bacteria.

Q2: Why is the prophage-inducing capability of this compound considered important?

A2: The research highlights the use of prophage induction as a tool for detecting potentially toxic compounds [, ]. Many environmental pollutants can cause DNA damage, and the ability of a compound to induce prophages suggests it may also have DNA-damaging properties. This makes the prophage induction assay a useful screening method for identifying potential environmental hazards.

Q3: Besides its biological activity, are there other applications of this compound mentioned in the provided research?

A3: Yes, one of the papers mentions the use of this compound as a component in a complex oxidizing agent for treating non-degradable industrial wastewater []. While the exact mechanism is not detailed in the abstract, its inclusion in the oxidizing agent suggests a role in enhancing the degradation of recalcitrant organic pollutants.

Q4: Are there any structural analogs of this compound investigated in the research, and what can be inferred from their activities?

A4: Yes, the research investigates a range of hydrazine derivatives alongside this compound [, ]. Examining the activity of these structurally related compounds provides insight into the structure-activity relationship (SAR). For instance, the research identified nine hydrazine derivatives, including phenylhydrazine hydrochloride and acetic acid hydrazide, that also exhibit prophage-inducing activity in E. coli W1709 (λ) [, ]. This suggests that certain structural features within the hydrazine moiety are crucial for this biological activity.

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